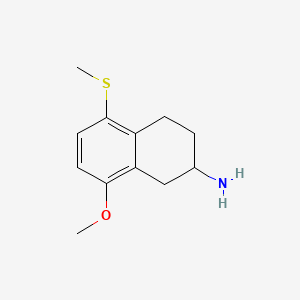

SKF 89748

Descripción

Propiedades

Número CAS |

86287-13-0 |

|---|---|

Fórmula molecular |

C12H17NOS |

Peso molecular |

223.34 g/mol |

Nombre IUPAC |

8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |

Clave InChI |

YCSXMTWSPWKFIE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2CC(CCC2=C(C=C1)SC)N |

Sinónimos |

1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine SK and F 89748 SK and F 89748, (D)-isomer SK and F 89748, (L)-isomer SK and F 89748, hydrochloride, (D)-isomer SK and F 89748, hydrochloride, hydrate, (L)-isomer SK and F 89748-A SK and F-89748 SKF 89748 |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the α1-Adrenergic Receptor Selectivity of SKF-89748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-89748, chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a potent and selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive overview of its α1-adrenergic receptor selectivity, drawing from available in vitro and in vivo pharmacological studies. While specific quantitative binding and functional data for individual α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are not extensively detailed in publicly accessible literature, this document synthesizes the existing knowledge to elucidate its pharmacological profile. This guide also outlines the standard experimental protocols employed to characterize the activity of compounds like SKF-89748 at α1-adrenergic receptors and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction to SKF-89748 and α1-Adrenergic Receptors

SKF-89748 is a synthetic compound recognized for its high affinity and agonist activity at α1-adrenergic receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. The α1-adrenergic receptors are subdivided into three distinct subtypes: α1A, α1B, and α1D. These subtypes are involved in a myriad of physiological processes, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other tissues. Consequently, agonists and antagonists of these receptors are of significant interest in drug development for conditions such as hypertension, benign prostatic hyperplasia (BPH), and nasal congestion.

SKF-89748 has been characterized as a potent, directly acting agonist at postjunctional α1-adrenoceptors, with a potency comparable to that of the well-known α1-agonist, phenylephrine.[1] Its effects are markedly attenuated by α1-selective antagonists like prazosin, confirming its mechanism of action through these receptors.[1]

Pharmacological Profile of SKF-89748

Binding Affinity

Table 1: Summary of SKF-89748 Binding Affinity Data (Qualitative)

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile | Reference |

| α1 (General) | High | Selective for α1 over α2 in functional assays | [1] |

| α1A | Not Reported | Not Reported | - |

| α1B | Not Reported | Not Reported | - |

| α1D | Not Reported | Not Reported | - |

Functional Activity

In vivo and in vitro functional assays have consistently demonstrated the potent agonist activity of SKF-89748 at α1-adrenoceptors. In pithed rats, the l-enantiomer of SKF-89748 exhibited pressor activity comparable to l-phenylephrine, a classic α1-agonist.[1] This pressor effect is indicative of vasoconstriction mediated by α1-adrenoceptor activation on vascular smooth muscle. The d-enantiomer was found to be approximately half as potent.[1]

Functional studies have also utilized isolated tissues, such as the dog saphenous vein, where SKF-89748 induces contraction, an effect that can be antagonized by α-adrenoceptor blockers.

Table 2: Summary of SKF-89748 Functional Activity Data (Qualitative)

| Assay | Endpoint | Potency | Selectivity | Reference |

| Pressor Effect (Pithed Rat) | Increase in Blood Pressure | Comparable to l-phenylephrine | Highly selective for postjunctional α1-adrenoceptors | [1] |

| Vascular Contraction (Dog Saphenous Vein) | Smooth Muscle Contraction | Potent Agonist | Mediated by α1-adrenoceptors | - |

Experimental Protocols

The characterization of compounds like SKF-89748 for their α1-adrenergic receptor selectivity involves a combination of binding and functional assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a test compound for a specific receptor subtype.

-

Objective: To determine the Ki of SKF-89748 for α1A, α1B, and α1D adrenergic receptors.

-

Cell Lines: HEK293 or CHO cells stably transfected with and expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

-

Radioligand: A high-affinity, subtype-non-selective α1-antagonist, such as [3H]-prazosin, is commonly used.

-

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (SKF-89748).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays: Calcium Mobilization

Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium concentration. This can be measured to determine the functional potency of an agonist.

-

Objective: To determine the EC50 (half-maximal effective concentration) of SKF-89748 for activating α1A, α1B, and α1D adrenergic receptors.

-

Cell Lines: As in binding assays, cell lines selectively expressing a single receptor subtype are used.

-

Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) is loaded into the cells.

-

Procedure:

-

Cell Plating: Cells are plated in a multi-well format.

-

Dye Loading: Cells are incubated with the calcium indicator dye.

-

Compound Addition: Increasing concentrations of the agonist (SKF-89748) are added to the wells.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: α1-Adrenergic receptor signaling cascade initiated by SKF-89748.

Caption: Experimental workflow for assessing α1-subtype selectivity.

Caption: Logical flow of SKF-89748's α1-adrenergic agonist activity.

Conclusion

SKF-89748 is a well-established potent and selective α1-adrenergic receptor agonist. Its pharmacological activity is characterized by its ability to induce physiological responses consistent with α1-adrenoceptor activation, such as vasoconstriction. While its high affinity for the α1-adrenoceptor class is confirmed, a detailed quantitative characterization of its binding and functional potencies at the individual α1A, α1B, and α1D subtypes is not extensively documented in the public domain. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation of SKF-89748 and other novel compounds at α1-adrenergic receptor subtypes, which is essential for the development of more selective and effective therapeutics. Researchers and drug development professionals are encouraged to utilize these methodologies to expand our understanding of the nuanced pharmacology of α1-adrenergic agonists.

References

The Pharmacological Profile of SKF-89748: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-89748 is a potent and selective α1-adrenergic receptor agonist. This technical guide delineates the pharmacological properties of SKF-89748, presenting its mechanism of action, functional effects, and the experimental methodologies used for its characterization. The document provides a comprehensive overview of its activity on vascular smooth muscle and its influence on ingestive behavior. While extensive functional data exists, a comprehensive quantitative binding affinity profile across a wide range of receptors remains to be fully elucidated in publicly available literature.

Introduction

SKF-89748, with the chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a pharmacological tool primarily utilized for the investigation of α1-adrenergic receptor function. Its high selectivity for this receptor class makes it a valuable compound for elucidating the physiological and pathological roles of α1-adrenoceptors in various systems. This guide synthesizes the current understanding of SKF-89748's pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the functional activity of SKF-89748.

Table 1: In Vivo Efficacy of SKF-89748 in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| ED50 (Inhibition of Food Intake) | 0.37 mg/kg | Rat | Intraperitoneal | [1] |

| ED50 (Inhibition of Water Intake) | 0.76 mg/kg | Rat | Intraperitoneal | Not explicitly cited |

Table 2: In Vitro Efficacy of SKF-89748

| Parameter | Value | Tissue/System | Species | Reference |

| -log EC50 (Vasoconstriction) | 6.65 | Isolated Aorta | Rat | Not explicitly cited |

Note on Binding Affinity Data: Despite extensive searches, a comprehensive receptor binding profile detailing the affinity (Ki values) of SKF-89748 for the α1-adrenergic receptor subtypes (α1A, α1B, α1D) and other off-target receptors could not be located in the available literature. Such data is typically generated through broad receptor screening panels (e.g., Eurofins SafetyScreen, NIMH Psychoactive Drug Screening Program)[2][3][4][5].

Mechanism of Action and Signaling Pathway

SKF-89748 exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.

α1-Adrenergic Receptor Signaling Pathway

Activation of the α1-adrenoceptor by an agonist like SKF-89748 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately resulting in a physiological response, such as smooth muscle contraction.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for characterizing SKF-89748 are provided below.

In Vitro Vasoconstriction Assay in Isolated Rat Aorta

This assay is used to determine the potency and efficacy of SKF-89748 in inducing smooth muscle contraction.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and fatty tissue, and cut into rings of approximately 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the smooth muscle is assessed by contracting the rings with a high potassium solution (e.g., 60 mM KCl).

-

Cumulative Concentration-Response Curve: After a washout period, SKF-89748 is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.

-

Data Analysis: The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by KCl. A concentration-response curve is plotted, and the -log EC50 value is calculated to determine the potency of SKF-89748.

In Vivo Pressor Effect in Pithed Rats

This in vivo model is used to assess the direct effect of SKF-89748 on vascular tone, eliminating central nervous system and reflex influences[6].

Methodology:

-

Animal Preparation: Male rats are anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord. The animals are then artificially ventilated.

-

Cannulation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.

-

Stabilization: The animal is allowed to stabilize until a steady baseline blood pressure is achieved.

-

Drug Administration: SKF-89748 is administered intravenously, and the change in blood pressure is recorded. To confirm the α1-adrenergic mechanism, the experiment can be repeated after administration of a selective α1-adrenoceptor antagonist (e.g., prazosin) or a non-selective α-adrenoceptor antagonist (e.g., phentolamine), which are expected to block the pressor effect of SKF-89748.

-

Data Analysis: The increase in mean arterial pressure from baseline is measured for each dose of SKF-89748, and a dose-response curve is constructed.

Food and Water Intake Studies in Rats

These studies evaluate the anorectic effects of SKF-89748.

Methodology:

-

Animal Housing and Acclimatization: Adult male rats are individually housed and acclimatized to the experimental conditions, including the diet and water source.

-

Baseline Measurement: Food and water intake are measured for a baseline period to establish normal consumption patterns.

-

Drug Administration: SKF-89748 is administered via the desired route (e.g., intraperitoneally) at various doses. A vehicle control group is also included.

-

Post-dosing Measurement: Food and water consumption are measured at specific time points after drug administration.

-

Data Analysis: The food and water intake in the drug-treated groups are compared to the vehicle-treated group. The ED50 value, the dose that produces a 50% reduction in intake, is calculated.

Concluding Remarks

SKF-89748 is a well-characterized, potent, and selective α1-adrenergic receptor agonist. Its pharmacological profile, primarily defined by its functional effects on vasoconstriction and ingestive behavior, is consistent with its mechanism of action through the Gq-PLC-IP3/DAG signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds. A significant gap in the publicly available data is a comprehensive binding affinity profile for SKF-89748 across a broad range of receptors. Future studies focused on generating such data would provide a more complete understanding of its selectivity and potential off-target effects, further enhancing its utility as a pharmacological research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]

- 6. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Nervous System Effects of SKF 89748: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 89748 is a potent and selective α1-adrenergic receptor agonist. While its peripheral effects, particularly on vasoconstriction, are well-documented, its impact on the central nervous system (CNS) is less extensively characterized in dedicated studies. This technical guide synthesizes the available data on this compound and extrapolates its expected CNS effects based on the known roles of α1-adrenergic receptor activation in the brain. This document provides an in-depth overview of its mechanism of action, potential behavioral and physiological consequences, and detailed experimental protocols for future research. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and neurological implications of this compound and other selective α1-adrenergic agonists.

Core Mechanism of Action: α1-Adrenergic Receptor Agonism

This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein[1]. The activation of the α1-adrenergic receptor initiates a well-defined signaling cascade within the neuron.

Signaling Pathway

Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][2]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream protein targets, leading to a cellular response.

References

In Vivo Effects of SKF-89748 on Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of SKF-89748, an alpha-1 adrenoceptor agonist, on feeding behavior. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to inform researchers and professionals in the field of drug development and neuroscience. This document details the quantitative effects of SKF-89748 on food and water intake, outlines the experimental protocols for such studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

Systemic administration of SKF-89748 has been demonstrated to marginally suppress food intake in animal models.[1] The following table summarizes the key quantitative findings from a study in adult male Sprague-Dawley rats.[1]

| Parameter | Compound | Doses Tested (mg/kg, IP) | ED50 (mg/kg) | Effect |

| Food Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.37 | Marginal Suppression |

| Water Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.76 | Suppression |

Experimental Protocols

The following is a representative experimental protocol for investigating the in vivo effects of SKF-89748 on feeding behavior, based on the methodologies described in the cited literature.[1]

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

-

Age/Weight: Adult

-

Housing: Individually housed in a temperature-controlled environment with a standard 12:12 hour light-dark cycle. Food and water are provided ad libitum unless otherwise specified by the experimental design.

Drug Preparation and Administration

-

Compound: SKF-89748 hydrochloride

-

Vehicle: Sterile 0.9% saline solution

-

Concentrations: Prepared to deliver doses of 0.01, 0.02, and 0.04 mg/kg body weight in a standard injection volume (e.g., 1 ml/kg).

-

Route of Administration: Intraperitoneal (IP) injection.

Measurement of Food and Water Intake

-

Acclimation: Animals are acclimated to the experimental conditions, including handling and mock injections, to minimize stress-induced alterations in feeding behavior.

-

Baseline Measurement: Food and water intake are measured for a baseline period (e.g., 24 hours) prior to drug administration. Pre-weighed food containers and water bottles are used.

-

Drug Administration: On the test day, animals are administered either vehicle or a specified dose of SKF-89748 via IP injection at the beginning of the dark cycle (the active feeding period for rodents).

-

Post-injection Monitoring: Food and water intake are measured at specific time points post-injection (e.g., 1, 2, 4, and 24 hours). This is done by weighing the food containers and water bottles and calculating the difference from the initial weight. Spillage of food is accounted for by collecting and weighing any spilled pellets.

-

Data Analysis: The food and water intake for each dose group is compared to the vehicle-treated control group. The effective dose producing a 50% reduction in intake (ED50) is calculated using appropriate statistical methods, such as regression analysis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of SKF-89748 in Feeding Regulation

SKF-89748 is an alpha-1 adrenoceptor agonist. Its effects on feeding are thought to be mediated by the activation of these receptors in key brain regions involved in appetite control, such as the paraventricular nucleus (PVN) of the hypothalamus.[1] The diagram below illustrates the proposed intracellular signaling cascade following the activation of alpha-1 adrenoceptors.

Caption: Alpha-1 adrenoceptor signaling cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of a compound on feeding behavior.

Caption: A typical workflow for a rodent feeding study.

References

An In-Depth Technical Guide on SKF 89748 and its Role in Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 89748 is a potent and highly selective α1-adrenergic receptor agonist known for its vasoconstrictive properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, signaling pathways, and quantitative pharmacological data. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their studies. Detailed experimental protocols for key assays are provided, along with visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its physiological role.

Introduction

This compound, with its chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenergic receptors.[1] Its high selectivity for α1-adrenoceptors over α2-adrenoceptors makes it a preferred agonist for studies focusing on the specific effects of α1-adrenoceptor activation.[1] The compound exists as d- and l-enantiomers, with the l-enantiomer demonstrating greater potency.[1] This guide will delve into the specifics of its interaction with α1-adrenoceptors and the subsequent cellular events leading to vasoconstriction.

Mechanism of Action

This compound exerts its vasoconstrictive effects by directly stimulating postjunctional α1-adrenergic receptors on vascular smooth muscle cells.[1] This activation initiates a signaling cascade that ultimately leads to smooth muscle contraction and a narrowing of the blood vessel lumen. A key characteristic of this compound-induced vasoconstriction is its relative independence from extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[2]

Quantitative Pharmacological Data

Table 1: Vasoconstrictor Potency of this compound Enantiomers in Pithed Rats

| Compound | Potency Comparison to l-phenylephrine |

| l-SKF 89748-A | Comparable[1] |

| d-SKF 89748-A | Half as potent as l-phenylephrine[1] |

Table 2: Comparative Vasoconstrictor Potency and Efficacy of Phenylephrine in Rat Aorta

| Parameter | Value | Reference |

| pD2 | 5.60 ± 0.29 | [3] |

| Emax | 100% (normalized) | [3] |

Note: This data for phenylephrine is provided as a benchmark for a standard α1-adrenoceptor agonist. Specific pD2 and Emax values for this compound in isolated aortic ring preparations are not consistently reported in the available literature.

Signaling Pathway of this compound-Induced Vasoconstriction

The vasoconstriction initiated by this compound follows the canonical α1-adrenoceptor signaling pathway.

-

Receptor Binding: this compound binds to and activates α1-adrenergic receptors on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding leads to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in cross-bridge cycling and smooth muscle contraction.

-

Protein Kinase C Activation: DAG, along with Ca2+, activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained phase of contraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the vasoconstrictive effects of this compound.

Isolated Aortic Ring Vasoconstriction Assay

This in vitro assay is used to measure the direct contractile response of vascular smooth muscle to pharmacological agents.

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound hydrochloride

-

Phenylephrine hydrochloride (for comparison)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat via an approved method.

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into 3-4 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to isometric force transducers and apply a resting tension of 2 g.

-

Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to test for viability.

-

Wash the rings and allow them to return to baseline tension.

-

Construct cumulative concentration-response curves for this compound by adding the agonist in increasing concentrations to the organ bath.

-

Record the contractile response until a maximal effect is achieved.

-

Data is typically expressed as a percentage of the maximal contraction induced by KCl.

References

Unveiling SKF 89748: A Technical Guide to its Chemical Profile and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. Its chemical structure and pharmacological properties have been the subject of research investigating its effects on the sympathetic nervous system, particularly in relation to vasoconstriction and appetite regulation. This technical guide provides a comprehensive overview of the chemical identity, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to facilitate further research and development.

Chemical Structure and Identifiers

The foundational step in understanding any compound is to define its precise chemical structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | 8-methoxy-5-(methylthio)-1,2,3,4-tetrahydronaphthalen-2-amine |

| SMILES | CS(C=C(C=C1)C(N)=C2)C1=C2CCC(OC) |

| InChI | 1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |

| Molecular Formula | C₁₂H₁₇NOS |

| CAS Number | 81998-18-7[1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a selective agonist for alpha-1 adrenoceptors.[2][3][4][5] These receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins.[6] This initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C. In vascular smooth muscle, this signaling pathway ultimately results in vasoconstriction.[7]

Studies have demonstrated that both the d- and l-enantiomers of this compound are potent and directly acting agonists at postjunctional alpha-1 adrenoceptors, with the l-enantiomer being comparable in pressor activity to l-phenylephrine.[8] The vasoconstrictor effects of this compound have been shown to be largely independent of extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[9] Furthermore, the anorectic effects of this compound are attributed to the stimulation of central alpha-1 adrenoceptors, likely within the paraventricular nucleus of the hypothalamus.[5]

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| ED₅₀ (Food Intake) | 0.37 mg/kg | Adult Male Rats | In vivo | [2][5] |

| ED₅₀ (Water Intake) | 0.76 mg/kg | Adult Male Rats | In vivo | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the alpha-1 adrenoceptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[10]

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for alpha-1 adrenoceptors), and varying concentrations of the unlabeled competitor (this compound).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11][12]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[11]

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

-

Assay Reaction:

-

Separation and Detection:

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of alpha-1 adrenoceptors in various physiological processes. Its well-defined chemical structure and selective agonist activity make it a suitable compound for in vitro and in vivo studies. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential and underlying mechanisms of alpha-1 adrenoceptor modulation.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 8. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In-Depth Technical Guide: SKF 89748 Binding Affinity for Adrenergic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748 is a well-characterized pharmacological tool primarily recognized for its potent and selective agonist activity at α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes. Understanding the precise binding profile of this compound is crucial for its application in experimental models and for the development of novel therapeutic agents targeting the adrenergic system. This document summarizes the available binding data, details the experimental methodologies used to determine these affinities, and visualizes the relevant signaling pathways.

Adrenergic Receptor Binding Profile of this compound

However, another study using radioligand displacement experiments concluded that currently available selective α1-agonists, including this compound, cannot distinguish between α1- and α2-adrenoceptors based on binding affinity alone, as these affinities are linearly correlated.[1] This suggests that while functionally selective, its binding affinity may not show the same degree of discrimination between α1 and α2 subtypes.

Information regarding the binding affinity of this compound for β-adrenergic receptor subtypes is not available in the reviewed literature.

Table 1: Summary of this compound Binding Affinity for Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/IC50) | Comments |

| α1-Adrenergic | ||

| α1A | Data not available | Potent agonist activity demonstrated in functional assays.[1] |

| α1B | Data not available | |

| α1D | Data not available | |

| α2-Adrenergic | ||

| α2A | Data not available | Some studies suggest binding affinity may not be highly selective against α1.[1] |

| α2B | Data not available | |

| α2C | Data not available | |

| β-Adrenergic | ||

| β1 | Data not available | No information found. |

| β2 | Data not available | |

| β3 | Data not available |

Experimental Protocols: Radioligand Binding Assay for Adrenergic Receptors

The determination of binding affinity (Ki) and receptor density (Bmax) for a ligand like this compound at different adrenergic receptor subtypes is typically achieved through radioligand binding assays. Below is a generalized yet detailed protocol for performing such an assay using cell membranes expressing the target receptor.

Membrane Preparation

-

Cell Culture: Culture a cell line stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., CHO-K1, HEK293 cells).

-

Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the high-speed centrifugation. Finally, resuspend the washed membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

-

Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radiolabeled antagonist for the target receptor (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]CGP-12177 for β) in binding buffer.

-

Total and Non-specific Binding: For each concentration, set up triplicate wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing antagonist, e.g., 10 µM phentolamine for α receptors or 10 µM propranolol for β receptors).

-

Incubation: Add the prepared cell membranes (typically 20-50 µg of protein per well) to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Competition Binding Assay (to determine Ki of this compound)

-

Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or near its Kd value) to all wells.

-

Competition Curve: Add increasing concentrations of unlabeled this compound to a series of wells in triplicate.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing antagonist).

-

Incubation, Termination, and Counting: Follow the same procedure as described for the saturation binding assay (steps 3-5).

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by α1- and α2-adrenergic receptors.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competition radioligand binding assay.

Caption: Competition radioligand binding assay workflow.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and selective agonist activity at α1-adrenergic receptors. While its functional selectivity is well-documented, a comprehensive public database of its binding affinities (Ki values) across all adrenergic receptor subtypes is lacking. The provided experimental protocols offer a detailed guide for researchers aiming to determine these values. The visualization of the canonical α1- and α2-adrenergic signaling pathways further aids in understanding the downstream consequences of receptor activation by agonists like this compound. Further research is warranted to fully elucidate the complete binding profile of this compound, which will enhance its utility in adrenergic receptor research and drug discovery.

References

- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Pathways Activated by SKF 89748

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 89748 is a potent and selective α1-adrenergic receptor agonist. This document provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a primary focus on its interaction with the α1D-adrenoceptor subtype. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to diverse physiological responses. This guide details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.

Introduction

This compound is a research compound widely used to investigate the physiological roles of α1-adrenergic receptors. These receptors are involved in a myriad of bodily functions, including smooth muscle contraction, cardiovascular regulation, and central nervous system activity.[1][2] this compound's selectivity for the α1-adrenoceptor family makes it a valuable tool for dissecting the specific contributions of these receptors to cellular and systemic processes. The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. While this compound is a potent agonist at α1-adrenoceptors in general, this guide will focus on the downstream signaling events following its binding to the α1D subtype, which is known to be coupled to the Gq/11 family of G-proteins.

Primary Signaling Pathway: Gq/11 Activation

The canonical signaling pathway activated by this compound at the α1D-adrenoceptor involves the activation of the heterotrimeric G-protein Gq/11. This initiates a well-defined signaling cascade leading to the generation of second messengers and the activation of downstream effector proteins.

G-Protein Coupling and PLC Activation

Upon binding of this compound, the α1D-adrenoceptor undergoes a conformational change, facilitating its interaction with and activation of the Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαq/11). The GTP-bound Gαq/11 dissociates from the βγ-subunits and subsequently activates its primary effector, Phospholipase C-β (PLC-β).

Generation of Second Messengers: IP3 and DAG

Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Effects of IP3 and DAG

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i). This rise in cytoplasmic calcium is a key event that mediates many of the cellular responses to α1D-adrenoceptor activation, including smooth muscle contraction and enzyme activation.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby modulating their activity and leading to changes in gene expression, cell growth, and differentiation.

Alternative Signaling Pathways

While the Gq/11 pathway is the primary signaling cascade for α1D-adrenoceptors, evidence suggests that in certain cellular contexts, these receptors may also couple to other signaling pathways.

Modulation of Cyclic AMP (cAMP) Levels

Some studies have indicated that α1-adrenoceptor subtypes, including α1D, can indirectly influence intracellular cyclic AMP (cAMP) levels. The precise mechanism, whether through Gs or Gi coupling or through crosstalk with other signaling pathways, is not fully elucidated and may be cell-type specific.

Stimulation of Arachidonic Acid Release

Activation of α1D-adrenoceptors has also been linked to the release of arachidonic acid. This is likely mediated by the activation of phospholipase A2 (PLA2), which can be stimulated by the increase in intracellular calcium and/or activation of PKC. Arachidonic acid can then be metabolized to produce various eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.

Quantitative Data

| Parameter | Value | Species | Assay | Reference |

| ED50 (Food Intake) | 0.37 mg/kg | Rat | In vivo | [3] |

| ED50 (Water Intake) | 0.76 mg/kg | Rat | In vivo | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular pathways activated by this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for the α1D-adrenoceptor.

Materials:

-

Cell membranes expressing the human α1D-adrenoceptor.

-

Radioligand (e.g., [3H]-Prazosin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the α1D-adrenoceptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membranes to each well.

-

Competition Binding: Add a fixed concentration of the radioligand (e.g., [3H]-Prazosin) and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

Methodological & Application

Application Notes and Protocols: SKF 89748 Dose-Response in Rat Feeding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of SKF 89748 in suppressing food intake in rats. The information is compiled from published research and is intended to guide the design and execution of similar preclinical studies.

Introduction

This compound is an alpha-1 adrenoceptor agonist that has been shown to modulate feeding behavior. Activation of alpha-1 adrenoceptors, particularly within the paraventricular nucleus (PVN) of the hypothalamus, is associated with a reduction in food intake. Understanding the dose-dependent effects of this compound is crucial for evaluating its potential as a pharmacological tool for appetite regulation research.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the dose-response effects of this compound on food and water intake in adult male rats following intraperitoneal (IP) administration.

Table 1: Dose-Response of this compound on Food Intake in Rats

| Dose (mg/kg, IP) | Effect on Food Intake |

| 0.01 | Marginal suppression |

| 0.02 | Dose-dependent suppression |

| 0.04 | Marked suppression |

| ED₅₀ | 0.37 mg/kg [1] |

Table 2: Dose-Response of this compound on Water Intake in Rats

| Dose (mg/kg, IP) | Effect on Water Intake |

| 0.01 | Less potent suppression compared to food intake |

| 0.02 | Dose-dependent suppression |

| 0.04 | Suppression observed |

| ED₅₀ | 0.76 mg/kg [1] |

Signaling Pathway

This compound exerts its anorectic effects through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to the α1-receptor initiates a signaling cascade that is thought to ultimately lead to a reduction in appetite.

Caption: this compound signaling pathway in appetite suppression.

Experimental Protocols

The following is a detailed, reconstructed protocol for a dose-response study of this compound in rats, based on established methodologies for acute feeding studies.

Animal Model

-

Species: Adult male Sprague-Dawley rats.

-

Weight: 250-300g at the start of the experiment.

-

Housing: Individually housed in standard shoebox cages with ad libitum access to water.

-

Environment: Maintained on a 12:12 hour light-dark cycle (lights off at 18:00) in a temperature-controlled room (22 ± 2°C).

-

Acclimatization: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment.

Diet

-

Standard Chow: A standard pelleted rodent chow should be available ad libitum throughout the acclimatization period.

-

Experimental Diet: For the feeding study, powdered chow or a palatable wet mash can be used to facilitate accurate measurement of food intake. If using a wet mash, animals should be accustomed to it for a few days prior to the study.

Drug Preparation and Administration

-

Compound: this compound hydrochloride.

-

Vehicle: Sterile 0.9% saline.

-

Doses: 0.01, 0.02, and 0.04 mg/kg. A vehicle control group (saline only) must be included.

-

Preparation: Prepare fresh solutions on the day of the experiment. Dissolve this compound in the vehicle to the desired concentrations.

-

Administration: Administer via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg).

Experimental Procedure

-

Food Deprivation (Optional but Recommended): To ensure robust feeding behavior, a short period of food deprivation (e.g., 4-6 hours) before the dark phase can be implemented.

-

Baseline Food Intake: Measure baseline food intake for 24 hours prior to the drug administration day to ensure all animals are eating normally.

-

Dosing: At the onset of the dark cycle (when rats are most active and eat the most), administer the prepared doses of this compound or vehicle via IP injection.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of the experimental diet in a spill-resistant food container.

-

Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. Account for any spillage.

-

Water Intake Measurement: Water intake can be measured concurrently by weighing the water bottles at the same time points.

-

Data Analysis: Calculate the cumulative food intake for each dose group at each time point. The data should be expressed as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between the dose groups and the vehicle control. The ED₅₀ can be calculated using appropriate software.

Caption: Experimental workflow for a rat feeding study.

Conclusion

This compound demonstrates a clear dose-dependent suppression of food intake in rats, mediated by its action as an alpha-1 adrenoceptor agonist. The provided protocols and data serve as a valuable resource for researchers investigating the role of the adrenergic system in appetite regulation and for the preclinical assessment of potential anorectic agents. Careful adherence to standardized experimental procedures is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of SKF 89748

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. It is a valuable pharmacological tool for in vivo studies investigating the roles of alpha-1 adrenoceptors in various physiological and pathophysiological processes. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on its well-documented cardiovascular effects. General guidance for exploring its effects on other systems is also included.

Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

This compound exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, a key mechanism in vasoconstriction.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the alpha-1 adrenoceptor.

Data Presentation

In Vivo Dosages of this compound from Literature

| Animal Model | Administration Route | Dosage Range | Observed Effect |

| Pithed Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Dose-dependent increase in blood pressure |

| Rat | Intraperitoneal (i.p.) | 0.01 - 0.04 mg/kg | Marginal suppression of food intake |

| Pithed Cat | Intravenous (i.v.) | Not specified | Pressor effects |

Experimental Protocols

Protocol 1: Assessment of In Vivo Pressor Activity in the Pithed Rat

This protocol is designed to evaluate the direct vasoconstrictor effects of this compound by eliminating central nervous system and baroreflex influences.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Rodent ventilator

-

Pithing rod

-

Catheter for intravenous administration (e.g., jugular or femoral vein)

-

Arterial catheter for blood pressure monitoring (e.g., carotid or femoral artery)

-

Pressure transducer and recording system

-

Heparinized saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat (e.g., with pentobarbital sodium, 60 mg/kg i.p.).

-

Cannulate the trachea to facilitate artificial respiration.

-

Insert a pithing rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.

-

Immediately begin artificial ventilation with room air.

-

-

Instrumentation:

-

Cannulate a jugular or femoral vein for intravenous drug administration.

-

Cannulate a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure.

-

Allow the animal's blood pressure to stabilize.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain the desired concentrations for injection.

-

Administer increasing doses of this compound intravenously as a bolus injection.

-

Flush the catheter with a small volume of heparinized saline after each injection.

-

Record the pressor (blood pressure increasing) response for each dose. Allow blood pressure to return to baseline before administering the next dose.

-

-

Data Analysis:

-

Measure the peak increase in mean arterial pressure (MAP) from baseline for each dose.

-

Construct a dose-response curve by plotting the change in MAP against the logarithm of the this compound dose.

-

Experimental Workflow: Pithed Rat Preparation

Caption: Workflow for the pithed rat experimental model.

Protocol 2: General Considerations for Behavioral Studies

While specific protocols for this compound in behavioral studies are not well-documented, its classification as a CNS-active alpha-1 agonist suggests potential effects on arousal, locomotion, and cognition. The following provides a general framework.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline or a vehicle appropriate for intraperitoneal injection)

-

Behavioral testing apparatus (e.g., open field arena, elevated plus maze, novel object recognition chamber)

-

Video recording and analysis software

Procedure:

-

Dose Selection and Preparation:

-

Based on available data, start with a low dose (e.g., 0.01 mg/kg, i.p.) and perform a dose-response study.

-

Dissolve this compound in the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh.

-

-

Habituation:

-

Habituate the animals to the testing room and apparatus for a sufficient period before the experiment to reduce novelty-induced stress.

-

-

Drug Administration:

-

Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

-

Allow for a predetermined latency period between injection and testing to allow for drug absorption and distribution. This period should be determined in preliminary studies.

-

-

Behavioral Testing:

-

Place the animal in the apparatus and record the session.

-

Analyze relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior, memory performance) using appropriate software.

-

-

Data Analysis:

-

Compare the behavioral outcomes of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests.

-

Formulation and Administration

-

Solubility: Information on the optimal solvent for in vivo administration is limited. This compound is typically available as a hydrochloride salt, which generally has good aqueous solubility. Sterile saline is a common vehicle used in published studies. It is recommended to perform small-scale solubility tests to determine the appropriate vehicle and concentration for your specific lot of the compound.

-

Administration Routes:

-

Intravenous (i.v.): Provides rapid and complete bioavailability. Ideal for acute dose-response studies. Requires surgical cannulation.

-

Intraperitoneal (i.p.): A common route for systemic administration in rodents. Less invasive than i.v. injection, but absorption can be more variable.

-

Safety and Toxicity

There is a lack of publicly available data on the acute toxicity (e.g., LD50) and detailed adverse effect profile of this compound. As an alpha-1 adrenoceptor agonist, potential adverse effects at higher doses could include excessive hypertension, reflex bradycardia, and other cardiovascular complications. It is imperative for researchers to conduct their own dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and experimental conditions. Standard laboratory safety precautions should be followed when handling the compound.

Application Notes and Protocols for Investigating α1-Adrenoceptor Function Using SKF 89748

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 89748 is a potent and selective α1-adrenoceptor agonist, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a myriad of physiological processes, most notably in the regulation of vascular tone, smooth muscle contraction, and various functions within the central nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore α1-adrenoceptor function.

α1-Adrenoceptors are classified into three subtypes: α1A, α1B, and α1D, all of which primarily couple to Gq/11 G proteins.[2][3] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is fundamental to the contractile and metabolic responses mediated by α1-adrenoceptors.

Data Presentation

While this compound is established as a potent α1-adrenoceptor agonist, detailed public-domain data on its binding affinity (Ki) and functional potency (EC50) at the individual human α1-adrenoceptor subtypes are not extensively available. For comparative purposes, the following table includes data for commonly used α1-adrenoceptor ligands. Researchers are encouraged to determine the specific values for this compound in their experimental systems.

Table 1: Pharmacological Profile of Common α1-Adrenoceptor Ligands

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Ligand Type |

| This compound | α1 (Overall) | Data not available | Data not available | Agonist |

| Phenylephrine | α1A | ~1480 | ~250 | Agonist |

| α1B | ~3390 | ~400 | ||

| α1D | ~138 | ~160 | ||

| A-61603 | α1A | ~0.17 | ~0.05 | Selective Agonist |

| α1B | >1000 | >1000 | ||

| α1D | >1000 | >1000 | ||

| Prazosin | α1A | ~0.2 | - | Antagonist |

| α1B | ~0.3 | - | ||

| α1D | ~0.5 | - | ||

| BMY 7378 | α1A | ~20 | - | Antagonist |

| α1B | ~100 | - | ||

| α1D | ~1 | - |

Note: The provided values are approximations from various sources and should be used as a reference. Actual values can vary depending on the experimental conditions and cell system used.

Mandatory Visualizations

Signaling Pathway

Caption: α1-Adrenoceptor signaling pathway activated by this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound at α1-adrenoceptor subtypes.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound at α1-adrenoceptor subtypes.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [³H]prazosin.

Materials:

-

Cell membranes prepared from cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).

-

[³H]prazosin (specific activity ~70-90 Ci/mmol).

-

This compound.

-

Phentolamine (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or phentolamine (10 µM final concentration for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of α1-adrenoceptors by this compound.

Materials:

-

Cells stably expressing a single human α1-adrenoceptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate to 37°C.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject various concentrations of this compound and continue to record the fluorescence signal for 1-2 minutes.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation, following receptor stimulation by this compound.

Materials:

-

Cells stably expressing a single human α1-adrenoceptor subtype.

-

myo-[³H]inositol.

-

IP-free cell culture medium.

-

LiCl solution (to inhibit inositol monophosphatase).

-

Perchloric acid or trichloroacetic acid.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Incubate the cells with myo-[³H]inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation:

-

Wash the cells with IP-free medium.

-

Pre-incubate the cells with IP-free medium containing LiCl (e.g., 10 mM) for 15-30 minutes.

-

Add various concentrations of this compound and incubate for 30-60 minutes at 37°C.

-

-

Extraction:

-

Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M perchloric acid).

-

Incubate on ice for 30 minutes.

-

Neutralize the extracts with a base (e.g., KOH).

-

-

Purification of IPs:

-

Apply the neutralized extracts to Dowex AG1-X8 columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Counting: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a valuable tool for probing the function of α1-adrenoceptors. The protocols outlined in this document provide a framework for researchers to characterize its pharmacological properties and utilize it to investigate the roles of α1-adrenoceptors in various physiological and disease models. Due to the limited availability of subtype-specific data for this compound, it is recommended that researchers perform their own detailed characterization to fully understand its profile in their specific experimental context.

References

Application Notes and Protocols for SKF 89748-Induced Anorexia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate anorexia induced by SKF 89748, an α1-adrenergic receptor agonist. The protocols detailed below cover experimental design, drug administration, and key biochemical and histological analyses to elucidate the underlying mechanisms.

Introduction to this compound-Induced Anorexia

This compound is a selective agonist for α1-adrenergic receptors. Activation of these receptors, particularly in the central nervous system, has been shown to suppress food intake, leading to a state of anorexia. This compound serves as a valuable pharmacological tool to study the role of the α1-adrenergic system in appetite regulation and to identify potential therapeutic targets for eating disorders. The primary brain region implicated in this effect is the hypothalamus, a critical center for energy homeostasis.

Experimental Design and Protocols

Animal Model and Housing

-

Species: Adult male Sprague-Dawley rats are a commonly used model.

-

Weight: Animals should be acclimated to the facility for at least one week before the experiment, with a starting body weight of 250-300g.

-

Housing: Rats should be individually housed in standard shoebox cages with ad libitum access to water. Food access will be manipulated according to the specific protocol. The vivarium should be maintained on a 12:12 hour light-dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).

This compound Dose-Response and Anorexia Induction Protocol

This protocol is designed to determine the dose-dependent effects of this compound on food and water intake.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline solution

-

Syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

Food and water measurement apparatus (e.g., metabolic cages or manual measurement with spillage collection)

Procedure:

-

Acclimation: Individually house rats and allow them to acclimate for at least 3 days with ad libitum access to standard chow and water.

-

Baseline Measurement: For 3 consecutive days prior to the experiment, measure and record daily food and water intake and body weight at the same time each day to establish a stable baseline.

-

Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 0.01, 0.02, and 0.04 mg/kg, prepare solutions accordingly based on the average weight of the animals). The vehicle control group will receive an equivalent volume of 0.9% saline.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Gently restrain the rat, and inject into the lower right quadrant of the abdomen, avoiding the cecum.

-